molecular formula C29H46O3 B15078019 7-Oxocholest-5-en-3-yl acetate CAS No. 71496-99-6

7-Oxocholest-5-en-3-yl acetate

Cat. No.: B15078019
CAS No.: 71496-99-6
M. Wt: 442.7 g/mol
InChI Key: PMBSWZWCNKVWLV-UHFFFAOYSA-N
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Description

7-Oxocholest-5-en-3-yl acetate is a chemical compound with the molecular formula C29H46O3 It is a derivative of cholesterol and is characterized by the presence of an oxo group at the 7th position and an acetate group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxocholest-5-en-3-yl acetate typically involves the oxidation of cholesterol derivatives. One common method includes the use of oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) to introduce the oxo group at the 7th position. The acetylation of the hydroxyl group at the 3rd position is usually achieved using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation and acetylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

7-Oxocholest-5-en-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.

    Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Acetic anhydride, pyridine

Major Products Formed

    Oxidation: More oxidized cholesterol derivatives

    Reduction: Cholest-5-en-3β,7β-diol

    Substitution: Various ester derivatives depending on the substituent used

Scientific Research Applications

7-Oxocholest-5-en-3-yl acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its role in cellular processes and its potential effects on cell membranes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-Oxocholest-5-en-3-yl acetate involves its interaction with cellular components, particularly cell membranes. The oxo and acetate groups can influence the fluidity and permeability of the membrane, affecting various cellular processes. Additionally, this compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cholesteryl acetate: Similar structure but lacks the oxo group at the 7th position.

    7-Ketocholesterol: Contains an oxo group at the 7th position but lacks the acetate group at the 3rd position.

    Cholesteryl oleate: An ester of cholesterol with oleic acid instead of acetic acid.

Uniqueness

7-Oxocholest-5-en-3-yl acetate is unique due to the presence of both the oxo group at the 7th position and the acetate group at the 3rd position. This dual functionalization imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O3/c1-18(2)8-7-9-19(3)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(32-20(4)30)16-21(28)17-26(27)31/h17-19,22-25,27H,7-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBSWZWCNKVWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30991937
Record name 7-Oxocholest-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30991937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71496-99-6
Record name NSC147728
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147728
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Oxocholest-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30991937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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